molecular formula C10H10F3NO2 B14076529 1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one

1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14076529
M. Wt: 233.19 g/mol
InChI Key: ANRJEADLTBJROY-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H10F3NO2. This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a phenyl ring attached to a propan-2-one backbone. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursorsThe amino group is then introduced through a reductive amination process .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on various biological pathways.

    Medicine: Research is conducted to explore its potential as a drug candidate for treating specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino group may also play a role in forming hydrogen bonds with target molecules, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both the amino and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

1-[2-amino-3-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NO2/c1-6(15)5-7-3-2-4-8(9(7)14)16-10(11,12)13/h2-4H,5,14H2,1H3

InChI Key

ANRJEADLTBJROY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)OC(F)(F)F)N

Origin of Product

United States

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